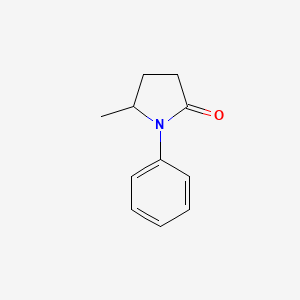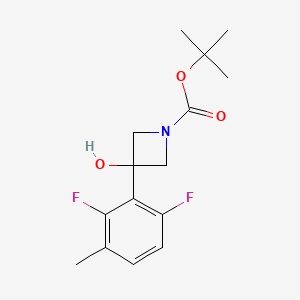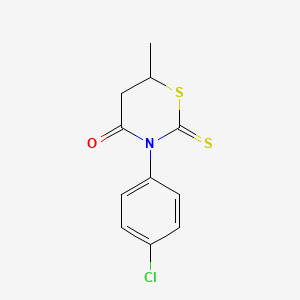
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and hydroxyl groups. This particular compound features a cyano group and a methyl group attached to an indazole ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
The synthesis of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The cyano and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases, and various halides. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Applications De Recherche Scientifique
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The cyano and methyl groups can also influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid can be compared with other boronic acids and indazole derivatives:
1H-Indazole-5-boronic acid: Similar in structure but lacks the cyano and methyl groups, which can affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis but lacks the specific functional groups present in this compound.
The unique combination of the cyano, methyl, and boronic acid groups in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H8BN3O2 |
|---|---|
Poids moléculaire |
200.99 g/mol |
Nom IUPAC |
(3-cyano-1-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c1-13-9-3-2-6(10(14)15)4-7(9)8(5-11)12-13/h2-4,14-15H,1H3 |
Clé InChI |
LWTDIXTVIIYHLT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(N=C2C#N)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)


![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)



![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)



